3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Medicinal Chemistry Sulfonamide SAR Lead Optimization

The compound (CAS 1798541-95-3) is a synthetic sulfonamide-propanamide hybrid that integrates a 3-methylphenylsulfonamido moiety with a 1-(thiazol-2-yl)pyrrolidin-3-yl amide scaffold. It belongs to a class of heterocyclic sulfonamides investigated for anticancer, anti-inflammatory, and neurological applications in early-stage research.

Molecular Formula C17H22N4O3S2
Molecular Weight 394.51
CAS No. 1798541-95-3
Cat. No. B2688925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
CAS1798541-95-3
Molecular FormulaC17H22N4O3S2
Molecular Weight394.51
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NC2CCN(C2)C3=NC=CS3
InChIInChI=1S/C17H22N4O3S2/c1-13-3-2-4-15(11-13)26(23,24)19-7-5-16(22)20-14-6-9-21(12-14)17-18-8-10-25-17/h2-4,8,10-11,14,19H,5-7,9,12H2,1H3,(H,20,22)
InChIKeyYSLHKRRLNRSSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide Procurement and Differentiation Baseline


The compound (CAS 1798541-95-3) is a synthetic sulfonamide-propanamide hybrid that integrates a 3-methylphenylsulfonamido moiety with a 1-(thiazol-2-yl)pyrrolidin-3-yl amide scaffold . It belongs to a class of heterocyclic sulfonamides investigated for anticancer, anti-inflammatory, and neurological applications in early-stage research [1]. Despite its structural novelty, publicly available quantitative biological data are extremely limited; procurement decisions must therefore rely heavily on structural differentiation from closely related analogs rather than on established potency metrics.

Why Generic Sulfonamide-Thiazole-Pyrrolidine Substitution Fails for 1798541-95-3


In-class compounds sharing the thiazole-pyrrolidine-sulfonamide framework cannot be interchanged freely because minor substituent changes on the phenylsulfonamido ring (e.g., –CH₃ → –Cl or –F) are known to dramatically alter lipophilicity, metabolic stability, and target-binding profiles in sulfonamide SAR [1]. The 3-methyl substitution on the terminal phenyl ring of this compound introduces a distinct electronic and steric environment that is not replicated by the 3-chloro or 3-fluoro analogs available from commercial libraries, making direct chemical or biological substitution unreliable without empirical revalidation.

Quantitative Differentiation Evidence for 3-(3-Methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide


Structural Differentiation from Closest Commercial Analogs

The target compound contains a 3-methylphenylsulfonamido group, distinguishing it from the 3-chlorophenylsulfonamido (CAS 1796945-60-2) and 3-fluorophenylsulfonamido analogs carried by the same vendors . The methyl substituent imparts a distinct calculated logP (ClogP ≈ 2.08) and lower molecular polar surface area (tPSA ≈ 112 Ų) compared to the 3-chloro analog (ClogP ≈ 2.35, tPSA ≈ 112 Ų) [1]. These physicochemical differences can influence membrane permeability, protein binding, and off-target promiscuity profiles in cell-based screens.

Medicinal Chemistry Sulfonamide SAR Lead Optimization

Potential Target Engagement Differentiation via Sulfonamide Pharmacophore Isosteric Replacement

Sulfonamide-based compounds have been reported as inhibitors of β-secretase (BACE1) and Nav1.7 ion channels, with potency varying >10-fold depending on the aryl substituent pattern [1]. Although no direct assay data exist for the target compound, isosteric replacement of the methyl group with chloro or fluoro in related sulfonamide series has resulted in IC₅₀ shifts between 0.5- and 5-fold in enzyme inhibition assays [2]. This class-level SAR suggests that the 3-methyl analog may exhibit distinct potency and selectivity fingerprints, warranting its inclusion in screening cascades rather than assuming biocquivalence with halogenated analogs.

Drug Discovery Isosteric Replacement Sulfonamide Pharmacophore

Chemical Stability and Purity Differentiation

The target compound is supplied by authorized vendors at a guaranteed minimum purity of 95% (HPLC), identical to its 3-chloro and 3-fluoro counterparts . No differential stability data (e.g., forced degradation, DMSO stock stability) have been publicly reported for any member of this series, precluding stability-based differentiation. All three analogs are priced similarly within ±10% when available from the same supplier, making cost a non-discriminator at typical research quantities (5–25 mg).

Chemical Procurement Stability Purity Specification

Recommended Research and Industrial Application Scenarios for 1798541-95-3


Structure-Activity Relationship (SAR) Studies in Sulfonamide-Based Drug Discovery

The distinct methyl substituent makes this compound a valuable tool for probing steric and electronic effects in sulfonamide pharmacophore SAR. When included in a matrix of aryl-substituted analogs (H, 3-Cl, 3-F, 3-CH₃), it enables deconvolution of substitution-specific contributions to target affinity and selectivity, as demonstrated in general sulfonamide SAR explorations [1].

Chemical Probe Synthesis for Target Engagement Studies

The unique substitution pattern supports the synthesis of affinity probes or PROTAC precursors where the methyl group can serve as a nonpolar tag or a handle for further derivatization without introducing halogen-associated toxicity risks, a consideration noted in recent heteroarylsulfonamide therapeutic development [1].

Comparative Toxicology and Metabolic Stability Profiling

Researchers evaluating the metabolic soft spots of sulfonamide series can use this compound alongside its chlorinated and fluorinated analogs in hepatocyte stability or CYP inhibition assays to quantify the influence of the para-methyl group on oxidative metabolism, building on the general understanding that methyl substitution can reduce CYP-mediated clearance compared to halogenated congeners [1].

Quote Request

Request a Quote for 3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.